molecular formula C9H14BN3O3 B14770434 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid

4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid

Cat. No.: B14770434
M. Wt: 223.04 g/mol
InChI Key: MPAMDIVBAZLTOD-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid typically involves the introduction of the boronic acid moiety to a pyrimidine scaffold. One common method is the borylation of pyrimidine derivatives using boron reagents under catalytic conditions. For instance, the reaction can be catalyzed by palladium complexes in the presence of a base, leading to the formation of the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves scalable methods such as the use of pinacol boronic esters, which can be converted to the corresponding boronic acids through hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is unique due to its pyrimidine scaffold, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .

Properties

Molecular Formula

C9H14BN3O3

Molecular Weight

223.04 g/mol

IUPAC Name

[2-(3-hydroxypyrrolidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H14BN3O3/c1-6-8(10(15)16)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14-16H,2-3,5H2,1H3

InChI Key

MPAMDIVBAZLTOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCC(C2)O)(O)O

Origin of Product

United States

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